molecular formula C26H50 B1604569 n,n-Bis(2-chloroethyl)-4-nitroaniline CAS No. 55743-71-0

n,n-Bis(2-chloroethyl)-4-nitroaniline

Cat. No.: B1604569
CAS No.: 55743-71-0
M. Wt: 362.7 g/mol
InChI Key: COJYJGCWESKHMR-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-4-nitroaniline: is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine It is characterized by the presence of two chloroethyl groups and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-4-nitroaniline typically involves the reaction of 4-nitroaniline with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like chloroform or ethanol and are conducted at elevated temperatures to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in achieving high purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-chloroethyl)-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Bis(2-chloroethyl)-4-nitroaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as an alkylating agent.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to interfere with DNA replication.

    Industry: Utilized in the production of dyes and other industrial chemicals .

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-4-nitroaniline involves its ability to act as an alkylating agent. It forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

    N,N-Bis(2-chloroethyl)amine: Another alkylating agent with similar properties.

    N,N-Bis(2-chloroethyl)hydrazine: Used in the synthesis of various derivatives.

    N,N-Bis(2-chloroethyl)urea: Known for its use in chemotherapy .

Uniqueness: Its ability to undergo various chemical reactions and its potential use in cancer therapy make it a compound of significant interest .

Properties

CAS No.

55743-71-0

Molecular Formula

C26H50

Molecular Weight

362.7 g/mol

IUPAC Name

1-cyclohexyltetradecylcyclohexane

InChI

InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-18-23-26(24-19-14-12-15-20-24)25-21-16-13-17-22-25/h24-26H,2-23H2,1H3

InChI Key

COJYJGCWESKHMR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N(CCCl)CCCl)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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